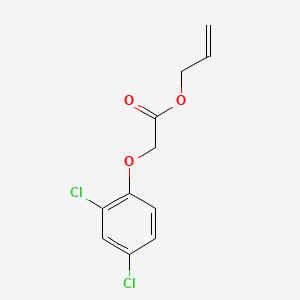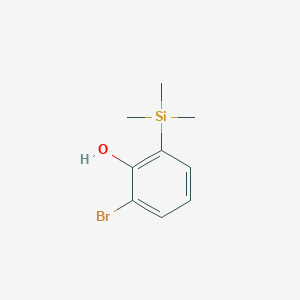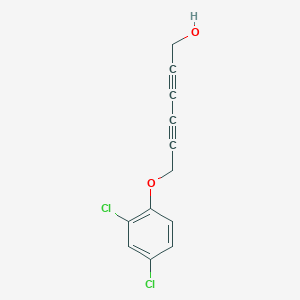
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylthio group. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- typically involves multi-step synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions
Scientific Research Applications
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including as an antifungal agent and in cancer treatment.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent polymers and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it can inhibit the enzyme aromatase, which is involved in estrogen biosynthesis, making it a potential anticancer agent. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Voriconazole: Another antifungal agent with a triazole ring. What sets 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- apart is its unique combination of substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
57295-56-4 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-14-10(15-2)12-9(13-14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
MCLIGBRGMPZLAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)







![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


